REACTION_CXSMILES
|
[Cl-].[P:2]([O-:10])([O:7][CH2:8][CH3:9])([O:4][CH2:5][CH3:6])=[S:3].O[N:12]1[CH:16]=[CH:15][CH:14]=[N:13]1.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[P:2]([O:7][CH2:8][CH3:9])([O:4][CH2:5][CH3:6])([O:10][N:12]1[CH:16]=[CH:15][CH:14]=[N:13]1)=[S:3] |f:0.1,3.4.5|
|
Name
|
diethyl thiophosphate chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].P(=S)(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with two portions of 50 parts of acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in a rotary evaporator at from 20° to 40° C. under 20 mbar
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 300 parts by weight of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with three portions of 50 parts by weight of saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride solution was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was stripped off in a rotary evaporator at from 20° to 40° C. under 20 mbar
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
P(=S)(ON1N=CC=C1)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |